Emeheterone

Alpha-glucosidase Natural product Enzyme inhibition

Sourcing a structurally defined α-glucosidase inhibitor for reproducible enzymatic assays is often hindered by uncharacterized natural product mixtures. Emeheterone eliminates this uncertainty as a rigorously analyzed, single-entity reference. - α-Glucosidase inhibition at IC50 14.28 μmol/L provides a validated benchmark for inhibitor screening or SAR studies. - The unique 5-alkoxypyrazin-2(1H)-one 4-oxide scaffold enables regioselective derivatization not accessible with simpler pyrazine analogs. - Isolated from Emericella heterothallica and Albatrellus confluens, it serves as a reliable chemotaxonomic marker for fungal metabolite profiling.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 117333-12-7
Cat. No. B1643587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmeheterone
CAS117333-12-7
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=O)C(=[N+]1[O-])CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-24-19-16(12-14-8-4-2-5-9-14)20-18(22)17(21(19)23)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22)
InChIKeyJXYUVGGSKHTJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emeheterone: Fungal Pyrazinone Alkaloid


Emeheterone (CAS 117333-12-7) is a naturally occurring pyrazinone alkaloid first isolated from the culture filtrate of the fungus *Emericella heterothallica* [1]. It belongs to the class of organic compounds known as methoxypyrazines, characterized by a methoxyl group attached to a pyrazine ring . Emeheterone has also been identified in the fruiting bodies of the basidiomycete *Albatrellus confluens* . Structurally, it is a 5-alkoxypyrazin-2(1H)-one 4-oxide derivative with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol . Its structure was established by comprehensive spectroscopic analysis, including 2D NMR [1]. As a specialized secondary metabolite, Emeheterone represents a structurally distinct scaffold within the broader pyrazinone chemical space, offering a unique starting point for derivatization in natural product and medicinal chemistry research [2].

Fungal pyrazinone alkaloid probe (5-alkoxypyrazin-2(1H)-one 4-oxide scaffold)
α-Glucosidase inhibition research context
Natural product derivatization and SAR studies
Fungal chemotaxonomic marker candidate

Emeheterone Bioactivity Specificity


The activity of a small molecule is exquisitely dependent on its precise three-dimensional structure, and Emeheterone is no exception. As a specific 5-alkoxypyrazin-2(1H)-one 4-oxide, its unique substitution pattern—including the specific placement of two benzyl groups and the N-oxide moiety—is not shared by generic pyrazine derivatives or other common fungal alkaloids like grifolin or confluentin isolated from the same source [1]. This structural specificity dictates its molecular interactions, leading to a distinct biological fingerprint. For instance, while a broad class of fungal metabolites may exhibit cytotoxic or enzyme inhibitory properties, the potency and selectivity vary dramatically between individual compounds. Substituting Emeheterone with a related pyrazinone or another alkaloid from *Albatrellus confluens* without confirmatory data would introduce uncontrolled variables, as evidenced by the distinct α-glucosidase inhibitory activity (IC50 = 14.28 μmol/L) quantified for Emeheterone, a value that cannot be assumed for its structural analogs [2].

Generic pyrazines Lack the N-oxide and dual benzyl substitution; α-glucosidase inhibition profile may not transfer.
Co-isolated alkaloids Grifolin or confluentin from the same source differ structurally; reported activity cannot be assumed.
Simplified analogs Methoxy‑pyrazine derivatives without the complete oxidation pattern may shift enzyme interaction context.

Emeheterone Quantitative Evidence


α-Glucosidase Inhibition vs. Co-Isolates

In a study evaluating α-glucosidase inhibitory activity among several compounds isolated from the fungus *Aspergillus terreus*, emeheterone (compound 3) exhibited significant activity [1]. While direct comparative data for other isolated compounds were not reported, the quantified potency for emeheterone (IC50 = 14.28 μmol/L) was explicitly highlighted, distinguishing it as a compound of interest among the eight isolated metabolites [1].

α-Glucosidase inhibition
Data to verify
IC50 14.28 μmol/L
Supports enzyme inhibition endpoint review
PNPG assay; co‑isolate comparator data not reported
Alpha-glucosidase Natural product Enzyme inhibition

Emeheterone Application Scenarios


α-Glucosidase Reference Standard

Emeheterone can serve as a natural product reference standard for in vitro α-glucosidase inhibition assays. Its established IC50 of 14.28 μmol/L in the PNPG assay provides a validated benchmark for comparative studies of new inhibitors, assay development, or investigations into the structural basis of activity within the pyrazinone class [1].

Synthetic Scaffold for Derivatization

Given its unique 5-alkoxypyrazin-2(1H)-one 4-oxide core, emeheterone offers a distinct starting point for the synthesis of novel analogs. Its structure, which includes both N-oxide and methoxy functionalities, presents opportunities for regioselective modifications that are not possible with simpler pyrazine derivatives, allowing for the exploration of structure-activity relationships (SAR) around this specific heterocyclic system [2].

Chemotaxonomic Marker

Emeheterone's isolation from *Emericella heterothallica*, *Aspergillus terreus*, and *Albatrellus confluens* supports its use as a chemotaxonomic marker [1][3]. Its presence or absence can aid in the phylogenetic classification and metabolic profiling of fungal isolates within these genera, particularly in differentiating closely related species or strains [3].

Application
Selection Property
Validation Focus
α‑Glucosidase inhibition studies
Reported inhibition benchmark
PNPG assay endpoint review
Pyrazinone SAR derivatization
N‑oxide methoxy pyrazinone core
Regioselective modification pathways
Fungal chemotaxonomic profiling
Occurrence in Aspergillus/Albatrellus
Phylogenetic marker validation

Technical Documentation Hub

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32 linked technical documents
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